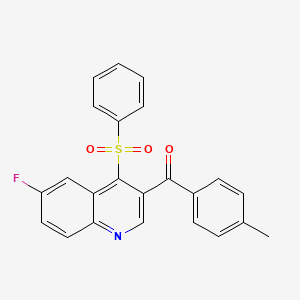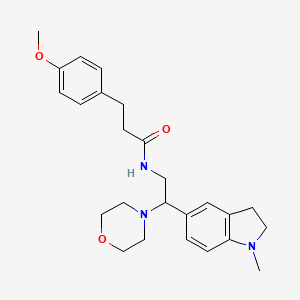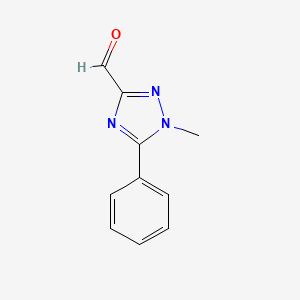![molecular formula C13H12N4O2 B2375141 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one CAS No. 1261010-33-6](/img/structure/B2375141.png)
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a unique combination of a pyridazinone ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one typically involves the formation of the oxadiazole ring followed by the construction of the pyridazinone ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with hydrazine derivatives can lead to the formation of the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic rings.
科学的研究の応用
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: It is explored for its nematicidal activity, showing promise as a potential nematicide.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and its effects on cellular processes.
作用機序
The mechanism of action of 6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, affecting the production of reactive oxygen species and the accumulation of lipofuscin and lipids . This leads to the disruption of cellular processes and ultimately results in the desired biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridazinone Derivatives: Compounds with the pyridazinone ring also show comparable biological properties.
Uniqueness
6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one is unique due to the combination of the oxadiazole and pyridazinone rings, which may confer distinct biological activities and enhance its potential as a versatile compound in various applications .
特性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-3-2-4-9(7-8)12-14-13(19-17-12)10-5-6-11(18)16-15-10/h2-4,7H,5-6H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXSODVMOVZMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NNC(=O)CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(2-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2375058.png)

![tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2375060.png)
![5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2375062.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)

![Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2375073.png)

![N-{[4-benzyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2375078.png)

![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)

